molecular formula Fe2Mo B14720540 Iron;molybdenum CAS No. 12023-17-5

Iron;molybdenum

Cat. No.: B14720540
CAS No.: 12023-17-5
M. Wt: 207.64 g/mol
InChI Key: DSMZRNNAYQIMOM-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

The importance of iron-molybdenum compounds in modern chemistry is multifaceted, spanning catalysis, biochemistry, and materials science. Their unique electronic and structural properties make them indispensable in both biological and industrial processes.

In the realm of biochemistry, the iron-molybdenum cofactor, known as FeMoco, is the active site of the nitrogenase enzyme. wikipedia.orgarxiv.org This remarkable compound, with a stoichiometry of [MoFe₇S₉C-homocitrate], is nature's primary catalyst for nitrogen fixation—the conversion of atmospheric nitrogen (N₂) into bioavailable ammonia (B1221849) (NH₃). nih.govnih.gov This process is fundamental to the global nitrogen cycle and underpins modern agriculture. nih.gov Understanding the complex electronic structure and reaction mechanism of FeMoco is a major goal in chemistry, as it could lead to the design of synthetic catalysts capable of fixing nitrogen under ambient conditions, a significant improvement over the energy-intensive Haber-Bosch process. arxiv.org

In industrial catalysis, iron-molybdenum compounds, particularly iron molybdate (B1676688) (Fe₂(MoO₄)₃) mixed with molybdenum trioxide (MoO₃), are the primary catalysts for the selective oxidation of methanol (B129727) to formaldehyde (B43269). acs.orgimoa.info Formaldehyde is a crucial commodity chemical used in the production of resins, plastics, and other materials. acs.org Research in this area focuses on improving catalyst stability, increasing formaldehyde yield, and understanding deactivation mechanisms, such as the volatilization of molybdenum during the reaction. acs.orgdtu.dk The catalytic properties of these materials are also being explored for other reactions, including the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde. researchgate.net

In materials science, ferromolybdenum is a key alloy that enhances the properties of steels and other metals. azom.comwikipedia.org The addition of molybdenum to iron imparts superior strength, hardness, toughness, corrosion resistance, and stability at high temperatures. nanorh.comeipdco.com These high-strength, low-alloy (HSLA) steels and stainless steels are essential in demanding applications, including military hardware, refinery tubing, automotive components, and high-speed machine tools. azom.comeipdco.com Research continues to explore novel iron-molybdenum intermetallic compounds and alloys for advanced applications in powder metallurgy and additive manufacturing. nanorh.comontosight.ai

Compound/AlloyFormula/CompositionKey Area of SignificanceApplication/Function
Iron-Molybdenum Cofactor (FeMoco) [MoFe₇S₉C-homocitrate]Biochemistry, CatalysisActive site of nitrogenase enzyme for biological nitrogen fixation. wikipedia.orgnih.gov
Iron Molybdate Catalyst Fe₂(MoO₄)₃ / MoO₃Industrial CatalysisSelective oxidation of methanol to formaldehyde. acs.orgalder.it
Ferromolybdenum FeMo (60-75% Mo)Materials Science, MetallurgyAlloying agent for high-strength steels and cast irons. azom.comwikipedia.org
Iron Molybdenum Intermetallics e.g., Fe₂Mo, Fe₇Mo₆Materials ScienceComponents in wear-resistant and high-temperature materials. ontosight.aimdpi.com
Iron Molybdenum Oxides e.g., Fe₂Mo₃O₁₂Materials Science, CatalysisPotential use in energy storage, spintronics, and catalysis. ontosight.ai

Interdisciplinary Research Landscape

The study of iron-molybdenum compounds is inherently interdisciplinary, fostering collaborations between chemists, biologists, physicists, materials scientists, and engineers.

Chemistry and Biology: The investigation of the nitrogenase enzyme and its FeMoco core is a prime example of the synergy between chemistry and biology. Biochemists work to isolate and characterize the enzyme, while inorganic and computational chemists study the cofactor's structure and electronic properties to unravel the mechanism of nitrogen reduction. wikipedia.orgarxiv.org This knowledge is crucial for bio-inspired catalyst design.

Materials Science and Engineering: The development of iron-molybdenum alloys and catalysts bridges materials science and chemical engineering. azom.com Metallurgists and materials scientists focus on the synthesis and characterization of these materials, evaluating their mechanical and thermal properties. nanorh.comontosight.ai Chemical engineers then design and optimize industrial reactors that utilize these materials, for example, in the large-scale production of formaldehyde. dtu.dkalder.it

Environmental and Energy Science: Iron-molybdenum compounds are relevant to environmental and energy challenges. Molybdenum-based catalysts are vital for hydrodesulfurization in petroleum refining, a process that removes sulfur from fuels to reduce sulfur dioxide emissions. imoa.infoontosight.ai Furthermore, mixed iron-molybdenum oxides are being investigated for their potential in energy storage devices like batteries and supercapacitors. ontosight.ai Bimetallic iron-molybdenum electrocatalysts have also shown high efficiency in the selective reduction of nitrite (B80452) to nitric oxide, a reaction relevant to both environmental remediation and biological signaling. nih.gov

Medicine and Health: Research has also extended into the biomedical field. Molybdenum is an essential trace element, and its compounds are studied for their roles in enzymatic processes. imoa.info Some studies have explored the potential of molybdenum compounds as anticancer agents, investigating their application in combination therapies and for the development of biosensors. nih.gov

Historical Context of Iron-Molybdenum Systems in Chemical Discovery

The journey of iron-molybdenum compounds from laboratory curiosities to critical materials is built on key discoveries spanning over two centuries.

The story begins with the identification of molybdenum as a distinct element. In 1768, Swedish scientist Carl Wilhelm Scheele demonstrated that the mineral molybdenite was not a lead ore but a sulfide (B99878) of a new element. imoa.info Following Scheele's suggestion, Peter Jacob Hjelm isolated the metal for the first time in 1782 by reducing the oxide with carbon, naming it molybdenum. imoa.info

For over a century, molybdenum remained largely a laboratory curiosity. This changed in the late 19th century when the French company Schneider & Co. first used it as an alloying element in armor plate steel in 1891. imoa.info The strategic importance of molybdenum soared during World War I, when a shortage of tungsten—the primary alloying element for high-strength steels at the time—drove intense research into substitutes. Molybdenum proved to be an effective and lighter replacement, sparking its widespread adoption in high-strength and tool steels. imoa.info Post-war research in the 1920s and 1930s further refined the heat treatment processes for molybdenum-bearing steels, solidifying their role in the automotive and tooling industries. imoa.info

The discovery of the biological significance of iron-molybdenum systems is a more recent, yet equally impactful, development. The nitrogenase enzyme, responsible for biological nitrogen fixation, was studied for decades, but the exact nature of its active site remained a mystery. The isolation and eventual crystallographic characterization of the iron-molybdenum cofactor (FeMoco) within the enzyme marked a landmark achievement in bioinorganic chemistry, revealing the crucial role of this unique cluster in one of life's most essential processes. wikipedia.orgarxiv.org

Properties

CAS No.

12023-17-5

Molecular Formula

Fe2Mo

Molecular Weight

207.64 g/mol

IUPAC Name

iron;molybdenum

InChI

InChI=1S/2Fe.Mo

InChI Key

DSMZRNNAYQIMOM-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Mo]

Origin of Product

United States

Synthetic Methodologies for Iron Molybdenum Compounds

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for the preparation of iron-molybdenum compounds due to their ability to achieve high homogeneity and control over particle size and morphology at relatively low temperatures. These techniques involve the reaction of precursors in a liquid medium, allowing for intimate mixing at the atomic or molecular level.

Co-precipitation is a versatile and widely used method for synthesizing iron-molybdenum compounds. This technique involves the simultaneous precipitation of soluble iron and molybdenum precursors from a solution by adding a precipitating agent. The resulting solid is a homogeneous mixture of the components, which can then be thermally treated to form the desired compound.

The conditions for the co-precipitation of molybdenum with iron(III) hydroxide (B78521) have been studied to achieve a high yield of molybdenum compounds. It has been demonstrated that from solutions with molybdenum concentrations ranging from 0.1 to 5 g/l, 99.5% of the molybdenum can be precipitated with iron(III) hydroxide. iaea.org Key parameters influencing the efficiency of co-precipitation include the Fe:Mo ratio and the pH of the solution. iaea.org An Fe:Mo ratio of 3 and a pH of 5 have been identified as optimal for maximizing molybdenum precipitation. iaea.org

This method has also been successfully applied to prepare molybdenum-doped Fe3O4 nanostructures. rsc.orgnih.gov In a typical synthesis, solutions of iron nitrate (B79036) nonahydrate and ammonium (B1175870) molybdate (B1676688) are mixed, and the pH is adjusted to around 12 by the dropwise addition of a NaOH solution to induce precipitation. nih.gov The precipitate is then heated, washed, and dried to obtain the final product. nih.gov The crystallite size of the resulting nanostructures can be influenced by the concentration of the molybdenum dopant. nih.gov

Nano-structured Mo/Fe intermetallics can also be synthesized from precursors prepared via co-precipitation of aqueous solutions of ammonium heptamolybdate tetrahydrate and ferrous oxalate (B1200264). nih.gov

Parameter Condition Outcome Reference
Molybdenum Concentration0.1-5 g/l99.5% molybdenum precipitation iaea.org
Fe:Mo Ratio3Optimal for molybdenum precipitation iaea.org
pH5Optimal for molybdenum precipitation iaea.org
pH for Mo-doped Fe3O4~12Formation of precipitate nih.gov

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. These methods utilize water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium in a sealed vessel, often an autoclave. ijisrt.com The elevated conditions facilitate the dissolution of precursors and the subsequent crystallization of the desired product. ijisrt.com

One of the key advantages of these methods is the ability to precisely control the size, shape, and crystallinity of the final product by adjusting parameters such as temperature, pressure, reaction time, and the nature of the solvent. ijisrt.com For instance, a layered iron molybdate compound, KH3FeII2MoVI2O10, has been synthesized hydrothermally. bohrium.com This involved heating a mixture of MoO3, K4Fe(CN)6, and water in a Teflon-lined acid digestion bomb at 180°C for 72 hours under autogenous pressure. bohrium.com

The solvothermal process has been used to prepare iron molybdate catalysts for the conversion of methanol (B129727) to formaldehyde (B43269). researchgate.net In a typical procedure, the ingredients are mixed and heated in an autoclave to 270°C under a pressure of 90 to 100 bar for 2 hours. ijisrt.com After cooling, the resulting particles are heated to 500°C to form Fe2(MoO4)3. ijisrt.com

Compound Method Precursors Conditions Reference
KH3FeII2MoVI2O10HydrothermalMoO3, K4Fe(CN)6, water180°C, 72 hours bohrium.com
Fe2(MoO4)3SolvothermalNot specified270°C, 90-100 bar, 2 hours; then 500°C ijisrt.com

Chemical precipitation is a fundamental technique for the synthesis of iron-molybdenum compounds. It involves the reaction of soluble precursors in a solution to form an insoluble product. Continuous crystallization is an advancement of this method that allows for the production of precipitates with consistent properties by maintaining a constant level of supersaturation in the crystallizer.

The feasibility of preparing iron(III) molybdate + molybdenum trioxide precipitates with a low iron oxide content has been demonstrated using continuous crystallization. researchgate.net This method allows for the production of precipitates containing as little as 2% Fe2O3 by maintaining a constant acidity of the mother liquor at a pH of ≤ 1. researchgate.net The primary product of the reaction between ammonium molybdate and iron(III) nitrate is normal iron molybdate, Fe2(MoO4)3. researchgate.net

In a typical process, an ammonium hydroxide solution is added to an ammonium molybdate solution, followed by the addition of iron nitrate under vigorous stirring. ijisrt.com The resulting precipitate is then washed and dried. ijisrt.com The advantages of the precipitation method include relatively low reaction temperatures, uniform particle size, and low cost. ijisrt.com

Wet impregnation is a widely used technique for the preparation of supported catalysts, where a porous support material is treated with a solution containing the precursor of the active component. This method is particularly useful for dispersing a small amount of an active species over a large surface area support.

A series of MoOx/Fe2O3 catalysts have been prepared by doping varying monolayer equivalents of molybdenum oxide onto the surface of commercial Fe2O3 using incipient wetness impregnation. acs.org The process involves dosing the Fe2O3 support with an aqueous solution of ammonium heptamolybdate, followed by drying and annealing at different temperatures. acs.org

Bayesian optimization has been employed to optimize the preparation of Co-Mo/Al2O3 catalysts using the wet impregnation method to maximize carbon yield in the synthesis of carbon nanotubes. nih.gov The process involves stirring cobalt nitrate hexahydrate, ammonium heptamolybdate tetrahydrate, and porous Al2O3 powder in an aqueous solution, followed by drying and calcination. nih.gov The sequence of impregnation can significantly affect the characteristics and catalytic performance of bimetallic supported catalysts. tsijournals.com

Catalyst Support Precursors Method Reference
MoOx/Fe2O3Fe2O3Ammonium heptamolybdateIncipient wetness impregnation acs.org
Co-Mo/Al2O3Al2O3Cobalt nitrate hexahydrate, Ammonium heptamolybdate tetrahydrateWet impregnation nih.gov

Solid-State Synthesis Routes

Solid-state synthesis involves the reaction of solid reactants at elevated temperatures to produce a new solid product. These methods are typically straightforward and can be used for the large-scale production of materials.

Solid-state reactions are a common method for the formation of iron-molybdenum clusters and compounds. These reactions typically involve the high-temperature treatment of a mixture of precursor powders, such as oxides or salts.

The formation of ferric molybdate (Fe2(MoO4)3) can be achieved through the solid-state reaction of a mixture of Fe2O3 and molybdenum trioxide (MoO3) at calcination temperatures above 470°C. researchgate.net Thermal analysis of precursors prepared by co-precipitation of ammonium heptamolybdate and ferrous oxalate shows an exothermic peak at approximately 427.5°C, which is attributed to the solid-state reaction between the initially formed oxides to produce nano-sized iron molybdate [Fe2(MoO4)3]. nih.govresearchgate.netmdpi.com

The precipitation of various iron-molybdenum carbides, such as (Fe, Mo)6C, has been observed during the isothermal reaction in an Fe-C-Mo alloy. researchgate.net In maraging steels, molybdenum-rich precipitates like Fe2Mo or μ–Fe7Mo6 can form during aging treatments. mdpi.com

Product Reactants Reaction Type Temperature Reference
Fe2(MoO4)3Fe2O3, MoO3Solid-state reaction> 470°C researchgate.net
Fe2(MoO4)3Oxides from co-precipitated precursorsSolid-state reaction~427.5°C nih.govresearchgate.netmdpi.com
(Fe, Mo)6C-Isothermal reaction in alloy- researchgate.net
Fe2Mo, μ–Fe7Mo6-Precipitation in maraging steelAging treatment mdpi.com

Mechanochemical Synthesis

Mechanochemical synthesis offers a solvent-free, environmentally friendly, and rapid method for producing iron-molybdenum compounds. This solid-state technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural changes in precursor materials.

The synthesis of iron molybdenum catalysts via mechanochemistry has been successfully demonstrated. researchgate.net In a typical process, precursor powders of iron oxide and molybdenum oxide are subjected to high-energy ball milling. rsc.org The intense mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of intimate contact between the reactants, thereby facilitating the chemical reaction at ambient temperature. researchgate.net

Several experimental parameters can be manipulated to control the physicochemical properties of the final product. These include the ratio of large to small grinding balls, the mass ratio of the balls to the raw materials, and the duration of the milling process. researchgate.net Research has shown a direct correlation between these parameters and the phase composition, particle uniformity, and ultimately, the catalytic performance of the synthesized iron-molybdenum material. For instance, one study found that iron molybdenum catalyst prepared using only small balls exhibited the highest formaldehyde yield (95.2%). researchgate.net Furthermore, extending the ball grinding time to 120 minutes was shown to increase the content of Fe₂(MoO₄)₃ and improve particle uniformity, leading to a formaldehyde selectivity of 97.56%. researchgate.net

While mechanochemistry has proven effective in producing these materials, limitations such as achieving high surface areas and preventing the formation of separate molybdenum-rich and iron-rich phases can be challenges. rsc.org

Bio-inspired and Biomimetic Synthesis

Nature provides a blueprint for the synthesis of intricate iron-molybdenum clusters, most notably the iron-molybdenum cofactor (FeMo-co) at the active site of the nitrogenase enzyme. This complex cluster is responsible for the biological conversion of atmospheric nitrogen to ammonia (B1221849). pnas.org Researchers have drawn inspiration from these biological systems to develop methods for both the in vitro recreation of these cofactors and the rational design of synthetic molecules that mimic their structure and function.

In Vitro Biosynthesis of Complex Cofactors

The complete in vitro synthesis of the iron-molybdenum cofactor (FeMo-co) of nitrogenase has been successfully achieved using purified proteins and simple inorganic precursors. pnas.org This accomplishment provides direct biochemical evidence for the proposed biosynthetic pathway and offers a powerful tool for studying the intricate mechanism of nitrogenase assembly. pnas.orgpnas.org

The minimal requirements for this cell-free synthesis include several key components, as detailed in the table below. pnas.org The process is dependent on the presence of specific proteins known as Nif proteins, which are crucial for the assembly of the complex [7Fe-9S-Mo-R-homocitrate] core of FeMo-co. pnas.orgpnas.org

The synthesis is initiated from basic chemical constituents: an iron source (Fe²⁺), a sulfur source (S²⁻), molybdate (MoO₄²⁻), and R-homocitrate. pnas.org The NifB protein is responsible for creating a key precursor, while the NifEN protein complex acts as a scaffold upon which the final assembly of FeMo-co takes place. pnas.orgcsic.es The NifH protein, an iron protein, functions as a specific electron donor and is also essential for the process. pnas.org The entire synthesis requires energy in the form of Mg-ATP and a reductant. pnas.orgpnas.org

Component Function
NifB proteinSynthesizes NifB-co, an [Fe-S] cluster precursor. pnas.org
NifEN proteinActs as a molecular scaffold for FeMo-co assembly. pnas.org
NifH proteinServes as a specific electron donor. pnas.org
Fe²⁺, S²⁻, MoO₄²⁻Basic inorganic building blocks of the cofactor. pnas.org
R-homocitrateOrganic component of the cofactor. pnas.org
S-adenosyl methionine (SAM)Required for radical chemistry during assembly. pnas.org
Mg-ATPProvides the necessary energy for the reactions. pnas.orgpsu.edu

This reconstituted system allows for the detailed study of the roles of each protein and substrate in the biosynthetic pathway. pnas.org It has been demonstrated that the FeMo-co synthesized in vitro can successfully activate the apo-dinitrogenase protein (which lacks the cofactor), resulting in a fully functional nitrogenase enzyme capable of reducing acetylene (B1199291) and nitrogen. nih.gov

Rational Design of Synthetic Analogues for Biological Active Sites

The rational design of synthetic analogues for the active sites of iron-molybdenum enzymes, particularly nitrogenase, is a major goal in bioinorganic chemistry. grantome.com This "synthetic analogue approach" aims to create smaller, well-defined molecules that replicate the structural, spectroscopic, and functional properties of the complex metalloclusters found in nature. uni-muenchen.de By studying these models, researchers can gain fundamental insights into the mechanisms of biological catalysis, such as the reduction of dinitrogen to ammonia. grantome.comgrantome.com

The development of these analogues involves the synthesis of polynuclear iron-sulfur clusters that incorporate molybdenum. uni-muenchen.de The design often focuses on mimicking the core [MoFe₇S₉] composition and the unique trigonal prismatic coordination environment of the metals within the native FeMo-cofactor. A significant challenge is to replicate not only the core structure but also the surrounding ligation provided by amino acid residues in the protein. uni-muenchen.de

Over the years, progress has been made in synthesizing various Fe/Mo/S clusters. uni-muenchen.de These synthetic compounds are instrumental in understanding:

The electronic structure of the active site.

The roles of individual metal ions in the catalytic cycle.

The factors that influence the redox potentials of the clusters. grantome.com

Electrochemical and photochemical methods are widely used to study the reactivity of these synthetic analogues, particularly their ability to mediate redox catalysis relevant to the function of enzymes like formate (B1220265) dehydrogenase (FDH) and carbon monoxide dehydrogenase (CODH). mdpi.com While a perfect functional analogue that can catalytically convert dinitrogen to ammonia under ambient conditions remains a significant challenge, the study of these model systems continues to provide invaluable information about the fundamental chemistry of iron-molybdenum active sites. grantome.comgrantome.com

Controlled Nanostructure Fabrication

The fabrication of iron-molybdenum compounds with controlled nanostructures has garnered significant interest due to their unique properties and potential applications in catalysis and materials science. Various techniques have been developed to synthesize these materials as nanoparticles, nanowires, and other complex morphologies.

One such method is Chemical Vapor Condensation (CVC) , which has been used to produce iron-molybdenum alloyed nanoparticles and nanowires. powdermat.org This process involves the pyrolysis of volatile organometallic precursors, such as iron pentacarbonyl (Fe(CO)₅) and molybdenum hexacarbonyl (Mo(CO)₆). By controlling parameters like the gas flow rate and the working chamber pressure, it is possible to influence the size and morphology of the resulting nanostructures. powdermat.org For example, the size of the Fe-Mo alloyed nanoparticles can be controlled by the quantity of gas flow, while nanowires can be produced by adjusting the chamber pressure. powdermat.org

Another widely used technique is co-precipitation . This wet-chemical approach has been employed to synthesize molybdenum-doped iron oxide (Mo-Fe₃O₄) nanostructures. rsc.org In a typical synthesis, solutions of iron and molybdenum salts are mixed, and a precipitating agent is added to form the desired compound. The resulting precipitate is then washed, dried, and sometimes calcined to obtain the final nanostructured material. rsc.orgmdpi.com The concentration of the molybdenum dopant can be varied to tune the material's properties. rsc.org Characterization techniques have confirmed that this method can produce nanoparticles and nanorods, with the morphology changing based on the doping concentration. rsc.org

The table below summarizes key aspects of these fabrication methods.

Fabrication Method Precursors Controlled Parameters Resulting Nanostructures
Chemical Vapor Condensation (CVC)Iron pentacarbonyl (Fe(CO)₅), Molybdenum hexacarbonyl (Mo(CO)₆) powdermat.orgGas flow rate, Chamber pressure powdermat.orgNanoparticles, Nanowires powdermat.org
Co-precipitationIron salts (e.g., FeCl₃·6H₂O, FeCl₂·4H₂O), Molybdenum sourceDopant concentration, pH, TemperatureNanoparticles, Nanorods rsc.org

These controlled synthesis strategies are crucial for developing advanced iron-molybdenum materials with tailored properties for specific applications.

Advanced Characterization Techniques and Spectroscopic Probes

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a fundamental technique for determining the crystal structure of iron-molybdenum materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can identify crystalline phases, determine lattice parameters, and gain insights into the atomic arrangement.

Single-crystal X-ray diffraction (SC-XRD) offers precise information about the atomic arrangement within a single crystal of an iron-molybdenum compound. This technique is crucial for determining the unit cell dimensions, bond lengths, bond angles, and space group of new materials. creative-biostructure.comattlas.ie For instance, the crystal structures of complex iron-molybdenum oxides have been meticulously resolved using SC-XRD.

One such compound, Fe₂Mo₃O₈, has been characterized as having a hexagonal crystal structure belonging to the P6₃mc space group. materialsproject.orgaps.org In this structure, the iron ions are found in two distinct coordination environments: tetrahedral and octahedral sites, while the molybdenum ions occupy octahedral sites. aps.org Another example is ferric molybdate (B1676688), Fe₂(MoO₄)₃, which crystallizes in the monoclinic system with the space group P2₁/a. acs.org The detailed structural parameters for these compounds, as determined by single-crystal XRD studies, are summarized in the table below.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
Fe₂Mo₃O₈HexagonalP6₃mca = 5.77499, c = 10.0636
Fe₂(MoO₄)₃MonoclinicP2₁/aa = 15.737, b = 9.231, c = 18.224, β = 125.46°

In the analysis of cast Fe-Mo alloys, PXRD has been used to identify multiple phases. For example, a cast alloy with a nominal composition of 72.4 at.% iron and 27.6 at.% molybdenum was found to primarily consist of MoFe₂ with a hexagonal structure (space group P6₃/mmc) and Mo₅.₀₈Fe₇.₉₂ with a rhombohedral structure (space group R-3m). researchgate.net Minor phases such as MoFe₂O₄, MoO₃, and elemental Mo were also detected. researchgate.net Similarly, in Fe-Mo-B-based hardfacing coatings, PXRD analysis revealed the presence of α-Fe, FeMo₂B₂, µ-Fe₇Mo₆, and R-Fe₆₃Mo₃₇ phases. mdpi.com

The table below summarizes the phases identified in different iron-molybdenum systems using powder XRD.

MaterialIdentified PhasesCrystal SystemSpace Group
Cast Fe-Mo AlloyMoFe₂HexagonalP6₃/mmc
Cast Fe-Mo AlloyMo₅.₀₈Fe₇.₉₂RhombohedralR-3m
Fe-Mo-B Hardfacing Coatingα-Fe--
Fe-Mo-B Hardfacing CoatingFeMo₂B₂--
Fe-Mo-B Hardfacing Coatingµ-Fe₇Mo₆--
Fe-Mo-B Hardfacing CoatingR-Fe₆₃Mo₃₇--

Electron Microscopy Techniques

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of iron-molybdenum compounds, providing high-resolution imaging and analytical capabilities.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of iron-molybdenum materials. nih.gov This technique provides detailed images of the microstructure, revealing features such as grain size, phase distribution, and the presence of precipitates.

In studies of gray cast iron with varying molybdenum content, SEM has shown that with increasing molybdenum, carbides begin to precipitate and increase in number and size. zhycasting.com These carbides are observed to be distributed in the matrix in rod-like and strip-like shapes. zhycasting.com For Fe-Mo-B-based hardfacing coatings, SEM images have revealed a structure consisting of light-colored phases and eutectic-like structures within a matrix phase. mdpi.com Furthermore, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) allows for elemental mapping, which can visualize the distribution of iron and molybdenum within the microstructure. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for characterizing the internal structure of materials at the nanoscale. acs.org These methods are particularly valuable for examining nanoparticles, catalysts, and thin films of iron-molybdenum compounds.

TEM analysis of Fe-Mo alloyed nanoparticles has been used to study their size and morphology. researchgate.net In the context of Fe-Mo catalysts, HRTEM has revealed that MoO₃ nanoparticles can have an average particle size of less than 8 nm. rsc.org For Fe₂(MoO₄)₃, different morphologies such as nanospheres, nanorods, and nanotubes have been observed using TEM. researchgate.net HRTEM can also provide information on the crystallinity of the material, with some studies on Fe-MOF materials showing them to be amorphous or having very weak crystallinity. researchgate.net

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information from a specific area of the sample. wikipedia.orgatomfair.comdeepblock.netmyscope.training SAED patterns can distinguish between crystalline and amorphous materials and can be used to identify the crystal structure of individual nanoparticles.

Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS) is a high-resolution analytical technique that provides detailed information about the elemental composition and chemical bonding at the atomic scale.

This combination of techniques is particularly useful for analyzing the distribution of elements in complex iron-molybdenum systems. For example, in core-shell catalysts composed of a molybdenum oxide shell on an iron oxide core, STEM-EELS has been used to confirm the surface enrichment of molybdenum. acs.org Elemental mapping with STEM-EELS can visually represent the spatial distribution of iron and molybdenum, providing direct evidence of the core-shell structure. researchgate.net This level of detailed chemical analysis is crucial for understanding the structure-property relationships in advanced iron-molybdenum materials.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are indispensable tools for elucidating the structural and electronic properties of iron-molybdenum compounds. These methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about chemical bonding, functional groups, and electronic transitions.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the bonding in inorganic compounds. youtube.comausimm.com When IR radiation passes through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes, such as stretching and bending of chemical bonds. youtube.com This results in a unique spectral fingerprint that provides structural information. youtube.com

In the study of iron-molybdenum compounds, FTIR is primarily used to characterize the vibrations of the molybdate (MoO₄) structural units and metal-oxygen bonds. For iron(III) molybdate (Fe₂(MoO₄)₃), characteristic high-intensity peaks appear in the fingerprint region of the IR spectrum. These absorptions are associated with the Mo-O bonds within the molybdate tetrahedron. researchgate.net For instance, several strong absorption bands in the 640–909 cm⁻¹ range are attributed to the Mo-O bond in the MoO₄ structure. researchgate.net More specifically, absorption bands at 901 and 951 cm⁻¹ have been assigned to the Mo=O stretching vibration. researchgate.net The formation of the crystalline orthorhombic phase of Fe₂(MoO₄)₃ nanoparticles has been confirmed using this technique, verifying the presence of the required functional groups. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Iron Molybdate (Fe₂(MoO₄)₃)
Wavenumber (cm⁻¹)AssignmentReference
640–909Mo-O bond in MoO₄ structure researchgate.net
901Mo=O stretching vibration researchgate.net
951Mo=O stretching vibration researchgate.net

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting shift in the energy of the scattered photons provides information about the vibrational, rotational, and other low-frequency modes in a system.

This technique has been successfully applied to the study of hydrated iron molybdate minerals such as ferrimolybdite (Fe₂(MoO₄)₃·~7-8H₂O). nih.gov The Raman spectra of ferrimolybdite show distinct bands that can be assigned to the stretching and bending vibrations of the molybdate anions (MoO₄²⁻), Fe-O polyhedra, and water molecules. nih.gov The presence of multiple bands for both molybdate units and water molecules indicates that they are symmetrically and structurally non-equivalent within the crystal lattice. nih.gov For example, the strong Raman bands observed in the 800–1000 cm⁻¹ region are characteristic of the stretching vibrations of the MoO₄²⁻ anion. In comparison, studies on molybdenum oxides show characteristic stretching vibrations for Mo=O and Mo-O-Mo functionalities at approximately 994 cm⁻¹ and 818 cm⁻¹, respectively. researchgate.net

Table 2: Selected Raman Bands and Assignments for Ferrimolybdite (Fe₂(MoO₄)₃·~7-8H₂O)
Wavenumber (cm⁻¹)AssignmentReference
969, 949, 930, 902, 881ν₁ symmetric stretching modes of (MoO₄)²⁻ units nih.gov
844, 822, 792ν₃ antisymmetric stretching modes of (MoO₄)²⁻ units nih.gov
367, 347, 329ν₂, ν₄ bending modes of (MoO₄)²⁻ units nih.gov
400-600Stretching and bending vibrations of Fe-O units nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a compound by measuring its absorption of UV or visible light. bath.ac.uk For transition metal compounds like those containing iron and molybdenum, this technique provides information on d-d electronic transitions and charge-transfer bands. bath.ac.uknih.gov

In the iron-molybdenum system, UV-Vis spectroscopy has been used to monitor the formation of Fe(II) molybdate in solution. The evolution of the UV-Vis spectra for a solution prepared from Fe(II) sulfate and ammonium (B1175870) heptamolybdate shows a gradual increase in the intensity of a d-d transition band at 880 nm. researchgate.net This increase, which plateaus after approximately 15 minutes, is attributed to the formation of Fe(II) molybdate reaching equilibrium. researchgate.net The position and nature of UV absorption bands are highly dependent on the coordination environment and oxidation state of the metal ions. For instance, tetrahedral molybdate ([MoO₄]²⁻) is the primary species present at neutral pH, while polymolybdates, which feature octahedral molybdenum, exhibit broader absorption peaks at longer wavelengths. imoa.info

Table 3: UV-Vis Absorption Data for Fe(II) Molybdate Formation
Wavelength (nm)AssignmentObservationReference
880d-d transitionIntensity increases over time as Fe(II) molybdate forms researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

XPS is particularly useful for determining the oxidation states of iron and molybdenum in mixed-metal compounds. The binding energy of the core-level electrons is sensitive to the chemical environment. For iron, the Fe 2p region is analyzed. The Fe 2p₃/₂ peak for metallic iron is found at approximately 706.7 eV, while in oxides it shifts to higher binding energies, such as ~709.6 eV for FeO (Fe²⁺) and ~710.8 eV for Fe₂O₃ (Fe³⁺). thermofisher.com Furthermore, the spectra for iron compounds can be complex, often exhibiting multiplet splitting and satellite features that can help distinguish between different oxidation states and spin states (high-spin vs. low-spin). thermofisher.com

For molybdenum, the Mo 3d region is typically analyzed. The Mo 3d peaks have well-separated spin-orbit components (Δ ≈ 3.15 eV). thermofisher.com The binding energy of the Mo 3d₅/₂ peak is indicative of the oxidation state, appearing at ~228.0 eV for metallic Mo, ~229.3 eV for MoO₂ (Mo⁴⁺), and ~232.5 eV for MoO₃ (Mo⁶⁺). xpsfitting.com The peak shapes can also provide information; Mo 3d peaks are asymmetric for the metal but symmetric for its oxides. thermofisher.com

Table 4: Representative XPS Binding Energies for Iron and Molybdenum Species
ElementCore LevelChemical StateBinding Energy (eV)Reference
IronFe 2p₃/₂Fe metal706.7 thermofisher.com
IronFe 2p₃/₂FeO (Fe²⁺)709.6 thermofisher.com
IronFe 2p₃/₂Fe₂O₃ (Fe³⁺)710.8 thermofisher.com
MolybdenumMo 3d₅/₂Mo metal~228.0
MolybdenumMo 3d₅/₂MoO₂ (Mo⁴⁺)229.3 xpsfitting.com
MolybdenumMo 3d₅/₂MoO₃ (Mo⁶⁺)232.5 xpsfitting.com

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. nih.gov The technique is element-specific and can probe samples in various forms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netusask.ca

The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. nih.govusask.ca For molybdenum compounds, the Mo K-edge XANES spectra show distinct features. A strong pre-edge feature is characteristic of Mo(VI) in a tetrahedral (T_d) symmetry environment, which lacks a center of symmetry. researchgate.net In contrast, octahedral (O_h) Mo species exhibit a different pre-edge structure. acs.org Studies on molybdenum oxide layers on Fe₂O₃ have shown that as the amount of molybdenum increases, the Mo K-edge XANES spectra show a greater degree of tetrahedral character, indicative of iron molybdate formation. acs.org

The EXAFS region provides information about the local atomic structure, yielding data on bond distances, coordination numbers, and the identity of neighboring atoms. acs.org EXAFS analysis of MoOₓ/Fe₂O₃ core-shell catalysts has been used to determine the Mo-O and Mo-Fe scattering paths. This analysis revealed a primary Mo environment composed of oxygen neighbors, with a short Mo-O distance of 1.74 Å and a longer Mo-O path at 1.95 Å. The subsequent coordination sphere was associated with Mo-Fe scattering paths. acs.org

Table 5: EXAFS Structural Parameters for MoOₓ on Fe₂O₃
Scattering PathCoordination Number (N)Distance (R, Å)Reference
Mo-ONot specified1.74 acs.org
Mo-ONot specified1.95 acs.org
Mo-FeNot specifiedData available in source acs.org

Magnetic Resonance and Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei, with ⁵⁷Fe being the most common isotope studied. nih.gov It is based on the recoilless emission and absorption of gamma rays by nuclei. wikipedia.org The resulting spectrum provides hyperfine parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf). nih.gov These parameters give detailed information about the oxidation state, spin state, site symmetry, and magnetic properties of iron atoms. nih.govmdpi.com

This technique has been instrumental in characterizing iron-molybdenum compounds. Magnetic and Mössbauer resonance investigations of the weak ferrimagnet iron(III) molybdate (Fe₂(MoO₄)₃) have provided critical insights into its magnetic structure. acs.org In iron-molybdenum-sulfur complexes, Mössbauer spectroscopy, in conjunction with molecular orbital calculations, has been used to analyze the fine and hyperfine structure. aip.org For example, in binuclear complexes containing an FeS₂Mo core, it was found that the principal component of the electric field gradient (V_zz) is positive. aip.org

The isomer shift is sensitive to the s-electron density at the nucleus and thus relates to the oxidation and spin state of iron. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information on the symmetry of the iron site. wikipedia.org In materials with magnetic ordering, the nuclear spin levels are split by the magnetic hyperfine field, resulting in a six-line spectrum that allows for the study of magnetic properties. nih.govwikipedia.org

Table 6: Mössbauer Hyperfine Parameters for Iron-Molybdenum Compounds
Compound TypeParameterValue/ObservationReference
Fe₂(MoO₄)₃Magnetic PropertiesCharacterized as a weak ferrimagnet acs.org
Binuclear Fe-Mo-S complexesElectric Field Gradient (V_zz)Positive aip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying materials with unpaired electrons. utsa.edu In the context of iron-molybdenum compounds, EPR is particularly valuable for probing the paramagnetic metal centers, such as Fe(III) and Mo(V), which are often key to the material's function. This technique provides detailed information about the electronic structure and the geometric environment of these metal ions. utsa.edu

EPR spectroscopy has been instrumental in the study of the iron-molybdenum cofactor (FeMoco) of the nitrogenase enzyme, which catalyzes the conversion of dinitrogen to ammonia (B1221849). proquest.com The paramagnetic nature of the FeMo-cofactor allows EPR to be used to monitor changes in its electronic state during the catalytic cycle. Furthermore, in synthetic biomimetic iron and molybdenum complexes, EPR, in conjunction with Electron Nuclear Double Resonance (ENDOR) spectroscopy, is used to investigate the magnetic properties of nitrogenous and hydrogenous ligands interacting with the metal centers. proquest.com

The technique is also applied to mononuclear molybdenum enzymes, which often contain other redox cofactors like iron-sulfur clusters. acs.org EPR can distinguish signals from different paramagnetic species within a complex system, such as Mo(V) centers and various iron-sulfur clusters, by performing measurements at different temperatures and microwave powers. nih.govnih.gov For instance, in the molybdenum-containing formate (B1220265) dehydrogenase, EPR has been used to characterize the Mo(V) signal and identify magnetic interactions with an iron-sulfur center. nih.gov

Sample TypeKey EPR FindingsReference
Nitrogenase FeMo-cofactorElucidation of the electronic state and interaction with substrates/inhibitors. proquest.com
Biomimetic Fe-Mo complexesCharacterization of hyperfine and quadrupole interactions of nitrogenous ligands. proquest.com
Mononuclear Molybdenum EnzymesIdentification and characterization of Mo(V) signals and interacting Fe-S clusters. acs.orgnih.gov
Ischemic Mouse LiverRevealed alterations in the redox state of endogenous iron complexes under stress. nih.gov

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. mdpi.com It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a sample. mdpi.com This method is particularly useful for characterizing the diverse iron sites within complex iron-molybdenum materials.

In the study of iron-molybdenum compounds, Mössbauer spectroscopy can distinguish between different iron species, such as high-spin Fe(II), high-spin Fe(III), and low-spin Fe(II). The key parameters derived from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field (Bhf).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and can therefore be used to determine the oxidation state of the iron.

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the local environment of the iron atom. wikipedia.org

Magnetic Hyperfine Splitting: In magnetically ordered materials, the nuclear energy levels are split by the interaction with a magnetic field, allowing for the study of magnetic properties. wikipedia.org

Mössbauer spectroscopy has been applied to investigate iron-molybdenum oxide systems, which are used as catalysts. bibliotekanauki.pl It has been used to study the nature of interactions between iron, molybdenum, and a silica support in mesoporous materials. bibliotekanauki.plresearchgate.net In these systems, the technique can identify the formation of nanosized iron oxide species and superparamagnetic phases. researchgate.net Furthermore, studies on binuclear Fe-Mo-S complexes have utilized Mössbauer spectroscopy in conjunction with molecular orbital calculations to understand their electronic structures and magnetic properties. aip.org

Compound/SystemIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Key FindingsReference
[Cl2FeS2MoS2]2−N/AVzz is positiveVzz is directed perpendicular to the Fe–Mo line. aip.org
Fe-Mo-Silica Mesoporous Material~0.35 (doublet 1), ~0.37 (doublet 2) at RT~0.65 (doublet 1), ~1.12 (doublet 2) at RTPresence of two different Fe(III) species in the silica matrix. researchgate.net
Fe(L1)2 (FeII[C(SiMe3)3]2)N/AN/AUnusually large 57Fe hyperfine magnetic field (157.5 T) at 20 K. mdpi.com

Other Surface and Compositional Analysis Techniques

Beyond spectroscopic probes that investigate the electronic and local structure, other techniques are essential for determining the elemental composition and surface characteristics of iron-molybdenum compounds.

Energy Dispersive X-ray Spectroscopy (EDX/EDS)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.comthermofisher.com It is typically coupled with a scanning electron microscope (SEM) or a transmission electron microscope (TEM). oxinst.commee-inc.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

When a sample is bombarded by an electron beam, electrons are ejected from the inner shells of the atoms. Electrons from higher energy shells then fill these vacancies, and the excess energy is released as an X-ray. The energy of the emitted X-ray is characteristic of the element from which it originated. mee-inc.com An EDX detector measures the number of emitted X-rays as a function of their energy, allowing for the qualitative and quantitative determination of the elemental composition of the sample. oxinst.commee-inc.com

In the analysis of iron-molybdenum compounds, EDX can be used to:

Confirm the presence and relative abundance of iron and molybdenum.

Map the elemental distribution across a sample's surface.

Identify impurities or compositional variations in the material.

The detection limits for EDX are typically in the range of 0.1 to a few atomic percent, depending on the element and the sample matrix. mee-inc.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the outermost atomic or molecular layer of a solid. surfacesciencewestern.comeag.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. eag.com

These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). surfacesciencewestern.com Lighter ions travel faster and reach the detector sooner than heavier ions. The resulting mass spectrum provides information about the elemental and molecular composition of the surface with very high sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. surfacesciencewestern.com

Key applications of TOF-SIMS in the study of iron-molybdenum compounds include:

Surface Contamination Analysis: Identifying trace amounts of contaminants on the surface that could affect catalytic activity or other properties.

Chemical Imaging: Generating high-resolution images of the lateral distribution of different chemical species on the surface. surfacesciencewestern.com

Depth Profiling: By using an additional ion beam to etch away the surface, TOF-SIMS can analyze the composition as a function of depth, which is useful for studying thin films and layered structures. surfacesciencewestern.com

TOF-SIMS is a powerful tool for understanding the surface chemistry of iron-molybdenum materials, which is often critical to their performance in applications such as catalysis and electronics. nih.govnih.gov

Theoretical and Computational Chemistry of Iron Molybdenum Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of Fe-Mo compounds. These methods solve the electronic Schrödinger equation under various approximations to yield information about molecular orbitals, charge distributions, and energetic landscapes.

Density Functional Theory (DFT) has become a workhorse in the computational study of iron-molybdenum clusters due to its favorable balance of computational cost and accuracy. researchgate.net DFT methods are used to investigate the structural, electronic, and magnetic properties of these complex systems.

Researchers employ various functionals, such as the Perdew, Burke, and Ernzerhof (PBE) generalized gradient approximation (GGA), to perform calculations on Fe-Mo clusters. aip.org These studies often explore numerous potential isomers to identify the lowest energy structures. aip.org For instance, DFT calculations on molybdenum clusters have shown that including semi-core states is crucial for an accurate description, as it can significantly reduce tendencies toward dimerization that might be artifacts of using softer pseudopotentials. aip.org

In the context of Fe-Mo systems embedded in larger structures, like molybdena-silica catalysts, DFT is used to determine the most stable species by investigating different grafting geometries and hydration states. researchgate.net The accuracy of different DFT functionals is often benchmarked against experimental data or higher-level methods like coupled-cluster theory (e.g., CCSD(T)) to ensure reliability for properties like heats of formation. researchgate.net For molybdenum compounds, functionals such as TPSS, PW91, PBE, and M05 have been shown to provide high precision. researchgate.net

DFT is also applied to model the active sites of molybdenum-dependent enzymes. For example, studies on nitrate (B79036) reductase active sites have used DFT to compute the geometries and reaction energies of model complexes, providing insight into substrate binding and oxygen atom transfer (OAT) barriers. nih.gov Such calculations can explore the effects of substituting molybdenum with tungsten or altering the ligand environment, revealing how these changes impact activation energies and reaction thermodynamics. nih.gov

Table 1. Selected DFT Functionals and Their Applications in Mo Systems
DFT FunctionalSystem StudiedProperties InvestigatedReference
PBE (GGA)Mon clusters (n=2-10)Lowest energy structures, binding energies, vibrational analysis aip.org
TPSS, PW91, PBE, M05MoO2(g), MoO3(g), etc.Heats of formation, reaction energetics researchgate.net
B3LYP / B98Nitrate Reductase model complexesReaction barriers, substrate binding energies, OAT mechanisms nih.gov

For systems with strong electron correlation, such as transition metal clusters with multiple open-shell centers, single-reference methods like DFT can be inadequate. wikipedia.org Multiconfigurational methods are required to capture the complex electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method is a principal approach for these strongly correlated systems. wikipedia.orgacs.org

In CASSCF, a specific set of "active" electrons and orbitals is chosen, and a full configuration interaction calculation is performed within this active space. stackexchange.comq-chem.com This allows for a qualitatively correct description of the wavefunction in cases of near-degeneracy of electronic states, which is common in bond-breaking processes and in the d-orbitals of transition metals. wikipedia.org The resulting CASSCF wavefunction often serves as a reference for more accurate, dynamically correlated calculations using methods like CASPT2 (Complete Active Space Perturbation Theory at Second Order). wikipedia.org

The computational cost of CASSCF grows exponentially with the size of the active space, traditionally limiting its application to around 20 electrons in 20 orbitals. acs.org However, recent algorithmic developments, including those that leverage graphical processing units (GPUs), and the use of approximate full CI solvers have extended the applicability of CASSCF-like calculations to much larger active spaces, encompassing over 50 electrons in 50 orbitals. acs.orgnih.gov These advancements have made it possible to apply multiconfigurational methods to complex systems like iron-sulfur clusters and iron porphyrins, which are relevant models for understanding Fe-Mo cofactors. acs.orgmpg.de The analysis of the CASSCF wave function provides deep insights into the electronic structure of Fe-S and Fe-Se bonds, which are crucial components of the FeMoco cluster. mpg.de

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of iron-molybdenum complexes. ntu.edu.sg MO diagrams are constructed from the linear combination of atomic orbitals (LCAO), revealing the nature of metal-ligand and metal-metal interactions. ntu.edu.sgchembaby.ru

In Fe-Mo-S complexes, MO calculations, such as those using the iterative extended Hückel method, have been used to determine their electronic structures. aip.org The results of these calculations can be directly compared with experimental data from techniques like Mössbauer spectroscopy. aip.org For instance, MO analysis of binuclear complexes containing an FeS₂Mo core has helped to explain the orientation of the electric field gradient tensor and the role of the MoS₄²⁻ group as a charge-withdrawing ligand. aip.org

For the nitrogenase FeMoco cluster, localized orbital analysis derived from DFT calculations has been instrumental in understanding the electronic communication between the metal centers. rsc.orgacs.org This analysis reveals significant electron delocalization between molybdenum and iron centers. acs.org The valence d-electrons of molybdenum can effectively form one-electron sigma bonds to the iron centers, explaining the observed low spin population on the molybdenum atom despite the presence of unpaired electrons. acs.org This strong Mo-Fe interaction is a key feature of the cofactor's electronic structure. acs.orgresearchgate.net Furthermore, MO analysis helps in assigning formal oxidation states, suggesting a delocalized mixed-valence Fe(2.5)-Fe(2.5) pair in parts of the cluster and supporting a Mo(III) assignment in the resting state. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. hku.hkresearchgate.net By solving Newton's equations of motion, MD provides insights into the time evolution of a system, allowing for the study of dynamic processes and the calculation of thermodynamic properties. hku.hk The accuracy of an MD simulation is critically dependent on the interatomic potential or force field used to describe the forces between atoms. hku.hk

While many MD studies have focused on pure iron or pure molybdenum, the methodologies are applicable to binary Fe-Mo systems. hku.hkscispace.com For metallic systems, empirical potentials like the Finnis-Sinclair (FS) potential are often used. scispace.com For instance, MD simulations of liquid molybdenum using an FS potential have been performed to study structural properties like the pair correlation function and transport properties such as viscosity and self-diffusion coefficients over a range of temperatures. scispace.com

For studying processes that involve chemical reactions, such as oxidation, reactive force fields or ab initio MD (where forces are calculated on-the-fly using quantum mechanics) are necessary. mdpi.com MD simulations have been used to investigate the corrosion interface between solid α-iron and liquid lead, a process relevant to materials science. kns.org In such studies, machine learning potentials trained on DFT data are emerging as a powerful tool to achieve near-DFT accuracy at a fraction of the computational cost, enabling simulations of large systems over long timescales. kns.org These approaches could be extended to study the dynamics and stability of Fe-Mo alloys and interfaces.

Table 2. Applications of Molecular Dynamics in Fe and Mo Systems
SystemSimulation Method/PotentialProperties InvestigatedReference
Liquid MolybdenumClassical MD with Finnis-Sinclair potentialPair correlation function, structure factor, viscosity, self-diffusion scispace.com
α-Iron / Liquid Lead InterfaceClassical MD with Machine Learning Potential (MTP)Corrosion mechanisms, solution enthalpy, interface structure kns.org
Iron Powder OxidationReactive MD (ReaxFF)Oxide layer growth, oxygen diffusion, chemical bond formation mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Many iron-molybdenum systems of interest, especially biological ones like the nitrogenase enzyme, are too large to be treated fully by quantum mechanics. mpg.de Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. wikipedia.orgresearchgate.net A small, chemically active region (e.g., the FeMoco cluster and its immediate substrates) is treated with a high-level QM method, while the surrounding environment (e.g., the protein matrix and solvent) is described by a computationally less expensive MM force field. wikipedia.orgfrontiersin.org This multiscale approach combines the accuracy of QM for the reactive center with the efficiency of MM for the environment. frontiersin.orgcecam.org

The development of QM/MM methods, for which the Nobel Prize in Chemistry was awarded in 2013, has revolutionized the study of complex chemical and biological systems. wikipedia.orgfrontiersin.org The total energy of the system is expressed as a combination of the QM energy, the MM energy, and a term describing the interaction between the two regions. lsbu.ac.uk The treatment of the boundary between the QM and MM regions is a critical aspect, especially when covalent bonds are cut. researchgate.net

QM/MM approaches have been successfully applied to study the nitrogenase active site. mpg.denih.gov For example, a QM/MM study of the resting state of the related vanadium nitrogenase provided detailed insights into the molecular and electronic structure of the iron-vanadium cofactor, which can be compared to the iron-molybdenum system. nih.gov Such models help to understand how the protein environment influences the cofactor's properties and reactivity. They allow for the analysis of local oxidation states and the degree of electron delocalization within the cofactor, revealing that the iron part of the cofactor is more reduced compared to its molybdenum counterpart. nih.gov

Electronic Structure Analysis and Spin-State Determination

A central goal of theoretical studies on iron-molybdenum compounds is to elucidate their complex electronic structures and determine the spin states of the metal centers. The presence of multiple, magnetically coupled transition metals leads to a high density of low-lying spin states, making this a significant challenge.

Broken-symmetry DFT is a common approach to handle the antiferromagnetic coupling between the metal centers. acs.org By calculating the energies of different spin configurations, it is possible to determine the ground spin state and estimate the magnetic exchange coupling constants (J-coupling). acs.org Analysis of the resulting wavefunctions and spin densities reveals the spin distribution across the cluster. For example, in [MoFe₃S₄]³⁺ cubane-type clusters, calculations show a complex antiferromagnetic coupling that stabilizes the structure and dictates its reactivity. acs.org The interaction between Mo and Fe centers causes a geometric distortion of the cubane (B1203433) core, which is not observed in the high-spin state. acs.org

These computational analyses are often performed in conjunction with experimental techniques like Mössbauer spectroscopy, Electron Paramagnetic Resonance (EPR), and X-ray absorption spectroscopy. aip.orgnih.gov For example, calculated Mössbauer parameters (isomer shift δ and quadrupole splitting ΔE_Q) can be compared directly with experimental spectra to validate the computed electronic structure and oxidation state assignments for each iron site. acs.orgresearchgate.netnih.gov

Reaction Pathway Elucidation and Energy Barrier Calculations

Recent theoretical investigations have focused on the E4 state of FeMoco, which is believed to be the state that binds and reduces N₂. Using DFT and physiologically relevant thermal simulations, a complete catalytic cycle for nitrogenase has been proposed. escholarship.org These studies suggest that the accumulation of four reducing equivalents (protons and electrons) on the cofactor leads to the weakening and breaking of an iron-sulfur bond. escholarship.org This process involves the temporary formation of H₂S, which exposes iron sites for the weak binding of N₂. escholarship.org A key finding is that the subsequent formation of H₂ is responsible for the chemical activation of the N=N double bond, which is accompanied by a low barrier for H₂ release. escholarship.org

The protein environment surrounding FeMoco plays a crucial role in modulating the energy landscape of the reaction. QM/MM calculations have demonstrated that the protein environment significantly affects the relative energies of different isomers and the activation barriers for key reaction steps. nih.gov For instance, the activation barrier for H₂ formation from two bridging hydrides is significantly influenced by the protonation state of nearby amino acid residues, such as α-195His. nih.gov Calculations show that the barrier can differ by several kcal/mol depending on the specific protonation state and the stabilizing hydrogen-bond network. nih.gov

The table below summarizes representative calculated energy barriers for key steps in the nitrogenase catalytic cycle.

Reaction StepComputational MethodCalculated Barrier (kcal/mol)Reference
H₂ Formation (E2 state)QM/MM (α-195His-Nϵ(H))18.5 (with ZPE correction) nih.gov
H₂ Formation (E2 state)QM/MM (α-195His-Nδ(H))22.8 nih.gov
H₂ Formation (minimal cluster)DFT11.6 nih.gov
H₂S formation and Fe-S bond cleavageDFT~0.35 eV (~8.1 kcal/mol) escholarship.org
H₂ release and N₂ activationMetadynamicsLow barrier escholarship.org

Quantum Computing Applications in FeMoco Simulation

The simulation of the Iron-Molybdenum cofactor (FeMoco) presents a formidable challenge for classical computers due to the large number of strongly correlated electrons in its active site. pnas.org This electronic complexity makes it a prime target for quantum computing, which is anticipated to provide a significant advantage in accurately calculating the electronic structure and reaction energetics of such systems. introtoquantum.orgresearchgate.net Simulating FeMoco is often cited as a potential "killer application" for quantum computers, with the potential to revolutionize our understanding of nitrogen fixation and guide the design of new, more efficient catalysts. introtoquantum.orghindustantimes.com

Quantum algorithms such as the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed and tested for their applicability to the FeMoco problem. introtoquantum.orggithub.io VQE is a hybrid quantum-classical algorithm that aims to find the ground state energy of a molecule, while QPE can, in principle, determine the energy spectrum with high precision. introtoquantum.org The goal of applying these algorithms to FeMoco is to obtain highly accurate energies of the various intermediates and transition states in the catalytic cycle. pnas.orgmicrosoft.com This would allow for a more precise determination of reaction pathways and activation energies than is currently possible with classical methods. pnas.org

Significant research effort is being directed towards estimating the quantum computational resources required for a meaningful simulation of FeMoco. pnas.orgmicrosoft.comaps.org These estimates involve determining the number of logical qubits, the number of quantum gate operations, and the expected runtime. microsoft.com While early fault-tolerant quantum computers will be limited in size and coherence, studies suggest that even small-scale quantum computers could provide valuable insights into the electronic structure of FeMoco. microsoft.com For example, a simulation of a simplified active space model of FeMoco might be achievable with a manageable number of qubits and gates. microsoft.comaps.org

The table below presents a summary of estimated quantum resources for simulating different aspects of the FeMoco system.

Simulation TargetQuantum AlgorithmEstimated QubitsEstimated Gate CountReference
FeMoco (Structure 1, 54 orbitals)QPE~100-20010¹² - 10¹⁴ T-gates microsoft.com
FeMoco (Structure 2, 57 orbitals)QPE~100-20010¹³ - 10¹⁵ T-gates microsoft.com
FeMoco (76 orbitals, 113 electrons)Trotterization-basedNot specifiedGate count reduced by factor of 9 aps.org
FeMoco IntermediatesVQESystem-dependentHeuristic, depends on ansatz github.io

Catalysis by Iron Molybdenum Compounds

Iron Molybdate (B1676688) Catalysts in Oxidation Reactions

Iron molybdate catalysts are of significant industrial importance, primarily for the selective oxidation of methanol (B129727) to produce formaldehyde (B43269). tandfonline.comacs.org This class of catalysts typically consists of ferric molybdate (Fe₂(MoO₄)₃) and an excess of molybdenum trioxide (MoO₃). mdpi.com The use of an iron-molybdenum oxide-based system for formaldehyde production is advantageous due to high yields, lower operating temperatures compared to silver-based processes, and the ability to achieve nearly complete methanol conversion in a single pass. mdpi.comtandfonline.com

The primary industrial application of iron-molybdenum catalysts is in the Formox process, where methanol is selectively oxidized to formaldehyde. tandfonline.comdtu.dk This process is highly efficient, with formaldehyde yields reaching as high as 95% and methanol conversions between 98-99%. tandfonline.com The reaction is typically carried out in a fixed-bed reactor at temperatures between 250-400°C. tandfonline.comacs.org

Table 1: Catalytic Performance of Fresh vs. Spent FeMo Catalysts in Methanol Oxidation Reaction conditions: 250 °C, GHSV = 9000 h⁻¹, atmospheric pressure.

Catalyst State Methanol Conversion (%) Formaldehyde Selectivity (%) CO Selectivity (%) Dimethyl Ether Selectivity (%) Formic Acid Selectivity (%)
Fresh (FeMo-F) 95.6 89.8 3.2 6.0 0.9
Spent (FeMo-S, after 8000h) 86.4 94.6 - - -

Data sourced from Industrial & Engineering Chemistry Research. acs.org

The catalytic performance of iron molybdate systems is intrinsically linked to their composition and structure, particularly the atomic ratio of molybdenum to iron (Mo/Fe). mdpi.com For high activity and selectivity towards formaldehyde, the Mo/Fe ratio must be greater than the stoichiometric 1.5 found in pure ferric molybdate, Fe₂(MoO₄)₃. mdpi.comlehigh.edu Consequently, industrial catalysts are prepared with an excess of molybdenum, leading to a two-phase system composed of Fe₂(MoO₄)₃ and crystalline MoO₃. tandfonline.comlehigh.edu

The Fe₂(MoO₄)₃ phase is considered the primary active component, while the excess MoO₃ serves a critical function as a reservoir. lehigh.edu It replenishes molybdenum that is lost from the catalyst surface in high-temperature "hot spots" within the reactor, thereby maintaining the active phase and prolonging the catalyst's life. lehigh.edu Iron-rich molybdate phases are known to be non-selective, as iron(III) oxide (Fe₂O₃) catalyzes the total oxidation of methanol to carbon dioxide. tandfonline.com A synergistic effect exists between the two components, where the iron is regarded as an activity promoter. The optimal catalytic performance is observed at an iron mole fraction of 0.2-0.3. researchgate.net

Surface science studies have been crucial in identifying the active sites for methanol oxidation on iron molybdate catalysts. It is now widely accepted that the catalytically active phase is not the bulk Fe₂(MoO₄)₃ itself, but rather a surface layer of molybdenum oxide (MoOx) species. acs.orglehigh.edu High-resolution imaging techniques, such as scanning transmission electron microscopy (STEM), have confirmed that the surface region of the catalyst is dominated by molybdenum oxide. researchgate.net This surface segregation of molybdenum explains the catalyst's high selectivity, as MoO₃ is highly selective for this reaction while Fe₂O₃ promotes complete combustion. researchgate.net

Further research has identified a specific, bound terminating layer of octahedral molybdenum units as the active and selective phase. acs.org This monolayer of surface MoOx exists on the bulk Fe₂(MoO₄)₃ support. The role of the excess crystalline MoO₃ is to ensure this active surface layer is maintained during the reaction by replenishing any Mo that volatilizes. lehigh.edu The reaction proceeds via a redox mechanism where gaseous oxygen is not directly involved in the oxidation step but serves to reoxidize the catalyst surface after it has been reduced by methanol. acs.org

Given the substantial amount of molybdenum remaining in the spent catalyst, regeneration is both economically and environmentally desirable. acs.org A promising method for regeneration involves solvent leaching. One such process uses an ammonia (B1221849) solution to selectively leach molybdenum species from the spent catalyst. This Mo-containing ammonia solution can then be used as the molybdenum source in a coprecipitation process with a ferric nitrate (B79036) solution to synthesize a new, regenerated catalyst. acs.org Regenerated catalysts prepared by this method have shown excellent performance, achieving methanol conversions higher than 99.9% and formaldehyde selectivity between 88.3% and 89.3%, depending on the Mo/Fe ratio. acs.org

Table 2: Performance of Regenerated FeMo Catalysts in Methanol Oxidation Reaction conditions: 250 °C, GHSV = 9000 h⁻¹, atmospheric pressure.

Mo/Fe Molar Ratio Methanol Conversion (%) Formaldehyde Selectivity (%) CO Selectivity (%)
2.0 >99.9 89.3 6.3
2.5 >99.9 88.3 8.0
3.0 >99.9 88.8 7.2

Data sourced from Industrial & Engineering Chemistry Research. acs.org

Iron and Molybdenum Carbides in Electrocatalysis

Iron and molybdenum carbides have been investigated as potential low-cost electrocatalysts for the nitrogen reduction reaction (NRR), which aims to produce ammonia from dinitrogen and water at ambient conditions. acs.orgnih.gov This is seen as a potential alternative to the energy-intensive Haber-Bosch process. nih.gov The interest in these materials is partly inspired by the FeMo-cofactor in the nitrogenase enzyme, the biological catalyst for nitrogen fixation. nih.gov

Initial studies reported that several Fe- and Mo-carbides, such as α-Mo₂C, θ-Fe₃C, and χ-Fe₅C₂, were promising NRR electrocatalysts. acs.orgnih.gov However, recent critical assessments implementing strict experimental protocols to eliminate contaminants have challenged these early findings. nih.govnih.gov These follow-up studies found that the detected ammonia was often a result of unavoidable extraneous ammonia and NOx impurities in the lab environment or the catalyst materials, rather than from the electrochemical reduction of N₂. nih.gov When tested under rigorous conditions, the ammonia concentrations produced by these carbides were found to be extremely low (in the range of 37–124 ppb), which is close to the background ammonia level, suggesting these specific materials are not active for NRR under the tested conditions. nih.govnih.gov

Despite these challenges, research continues to explore more complex bimetallic carbides. For example, a catalyst containing Mo₃Fe₃C active material has been reported to exhibit excellent N₂-fixing performance while effectively inhibiting the competing hydrogen evolution reaction. At a potential of -0.05 V versus a reversible hydrogen electrode (RHE), this catalyst reportedly achieved a Faradaic efficiency for ammonia production as high as 27.0%. researchgate.net This suggests that while simple iron and molybdenum carbides may not be effective, more complex synergistic Mo-Fe sites might hold promise for future NRR catalyst design. researchgate.net

Oxygen Reduction Reaction (ORR) Catalysis

Iron-molybdenum compounds have emerged as promising non-precious metal catalysts for the oxygen reduction reaction (ORR), a critical process in energy conversion technologies like fuel cells and metal-air batteries. Research has focused on enhancing the catalytic activity and stability of these materials, often by incorporating them into nitrogen-doped carbon (N-C) matrices. The synergy between iron and molybdenum within these structures is believed to create highly active catalytic sites.

The performance of Fe-Mo based ORR catalysts is often benchmarked against the industry-standard platinum on carbon (Pt/C) catalyst. Key performance indicators include the onset potential (the potential at which the catalytic current begins), the half-wave potential (E₁/₂), and the limiting current density. Bimetallic Fe-Mo nitrides have shown good stability and a four-electron reduction mechanism in acidic environments. acs.org Furthermore, catalysts comprising iron-molybdenum nitride/molybdenum oxide composites have demonstrated excellent performance. nih.gov The interaction between Fe, Mo₅N₆, and MoO₃ species is suggested to accelerate the reaction kinetics. nih.gov In alkaline media, Fe-based catalysts, including those with molybdenum, have shown performance comparable or even superior to Pt/C. mdpi.commdpi.com

Table 1: Performance of Various Iron-Molybdenum Based ORR Electrocatalysts

Catalyst Electrolyte Onset Potential (V vs. RHE) Half-wave Potential (E₁/₂) (V vs. RHE) Electron Transfer Number (n) Source
Fe-N/C 0.1 M KOH 0.99 0.88 ~4 acs.org
P/Fe-N-C 0.1 M KOH 1.01 0.90 ~4 acs.org
Fe-N/Fe₃C/Fe/C 0.1 M KOH 1.00 0.82 ~4 mdpi.com
Pd-Fe-Mo Not Specified ~0.9 (from graph) Not Specified Not Specified elsevierpure.com
Fe,Mn-N-C Not Specified Not Specified Not Specified Not Specified mdpi.com

Homogeneous Catalysis using Iron-Molybdenum Complexes

Iron-molybdenum complexes serve as versatile catalysts in homogeneous catalysis, where the catalyst is in the same phase as the reactants. This area of research is partly inspired by the iron-molybdenum cofactor (FeMoco) found in nitrogenase enzymes, which catalyzes the reduction of dinitrogen (N₂) to ammonia (NH₃) under ambient conditions. researchgate.netnih.gov Synthetic chemists have developed molecular iron and molybdenum complexes that can mimic this reactivity, activating the strong N-N triple bond for chemical transformations. nih.gov

Historically, molybdenum complexes have been highly successful in homogeneous N₂ reduction. nih.gov Building on this, bimetallic iron-molybdenum systems are being explored. While catalytic reduction of N₂ to NH₃ by molecular iron complexes remains a challenge, significant progress has been made in the catalytic reduction of N₂ to silylamines. nih.gov For example, reactions using Fe(CO)₅ or cyclopentadienyl-Fe compounds in the presence of a reducing agent (Na metal) and a silicon source (Me₃SiCl) can produce N(SiMe₃)₃. nih.gov Molybdenum-based systems have achieved the catalytic conversion of N₂ to ammonia, producing up to 12 moles of NH₃ per mole of Mo catalyst using a proton source and a stoichiometric reductant. nih.gov

Beyond nitrogen fixation, iron and molybdenum complexes are active in a range of other homogeneous catalytic reactions. Molybdenum complexes, in particular, are known to be efficient catalysts for the oxidation of various organic compounds, including alkenes. researchgate.netresearchgate.net The development of catalysts using abundant and less expensive metals like iron and molybdenum is a key focus in the field of sustainable chemistry. researchgate.netrsc.org These catalysts are often employed in selective oxidation processes, where the goal is to oxidize a specific functional group within a molecule without affecting others. researchgate.net For instance, molybdenum(II) complexes have shown high activity and selectivity in the epoxidation of alkenes using tert-butyl hydroperoxide as the oxidant. researchgate.net

Table 2: Examples of Homogeneous Catalytic Reactions with Fe-Mo Complexes

Catalyst Type Reaction Substrate Product Key Findings Source
Fe(CO)₅ / Cyclopentadienyl-Fe compounds Silylation of Dinitrogen N₂ N(SiMe₃)₃ Catalytic conversion with up to 34 equivalents of product per mole of Fe. nih.gov
Bimetallic Molybdenum(0)-N₂ species Dinitrogen Reduction N₂ NH₃ Catalyzed the conversion of N₂ to ammonia, producing 12 moles of NH₃ per mole of Mo. nih.gov
Molybdenum(II) complexes Alkene Epoxidation trans-hex-3-en-1-ol Epoxide Achieved 99% conversion and 100% selectivity with tert-butyl hydroperoxide as oxidant. researchgate.net
Iron-based complexes Hydrogenation, Transfer Hydrogenation, Hydrosilylation Various organic substrates Reduced products Highlights the potential of iron in selective reduction reactions. rsc.org

Bioinorganic Chemistry of Iron Molybdenum Clusters Nitrogenase Focus

Synthetic Models for Nitrogenase Active Sites

The immense complexity of FeMoco has made it a formidable target for synthetic inorganic chemists. pnas.orgpnas.org The creation of small-molecule analogues, or models, of the nitrogenase active site is crucial for understanding the relationship between the cofactor's unique structure and its catalytic function. pnas.org

Early synthetic efforts were guided by spectroscopic data suggesting a cubane-like geometry around the molybdenum atom. pnas.org This led to the successful synthesis of heterometallic cubane-type clusters, such as those with a [MoFe₃S₄] core, through self-assembly reactions. pnas.org These synthetic analogues were instrumental in interpreting the spectroscopic data from the native enzyme. pnas.org

However, replicating the complete [MoFe₇S₉C] core, particularly the trigonal prismatic arrangement of six iron atoms around an interstitial carbide, has remained a grand challenge. pnas.orgpnas.org This unique structural feature is absent in conventional synthetic iron-sulfur clusters. pnas.org Despite the difficulties, significant progress has been made. Researchers have developed strategies to synthesize clusters that model portions of FeMoco, such as MFe₃S₃C cubanes where M can be Mo or W. acs.org These partial models allow for systematic studies on how the interstitial atom affects the cluster's electronic and redox properties. scispace.comchemrxiv.org More recently, breakthroughs have led to the synthesis of model compounds that successfully incorporate the key trigonal prismatic [Fe₆C] core, providing the closest synthetic mimics of the native FeMoco structure to date. pnas.org These synthetic achievements represent a major step towards unraveling the catalytic secrets of nitrogenase and could pave the way for the development of new, efficient catalysts for nitrogen fixation. illinois.edu

Reactivity Studies of Synthetic Analogues

The synthesis of analogues for the iron-molybdenum cofactor (FeMo-co) of nitrogenase has been a central goal in bioinorganic chemistry to understand the catalytic reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). rsc.orgmdpi.com Early efforts in the 1970s led to the synthesis of weak-field Mo-Fe-S clusters, which were among the first bio-inspired synthetic models of FeMo-co, predating the protein's crystal structure by over a decade. rsc.org These early models, such as [MoFe₃S₄]³⁺ single cubane (B1203433) clusters and [Mo₂Fe₆S₈] double cubane clusters, were synthesized through self-assembly reactions. rsc.org

More recent studies have focused on the reactivity of synthetic clusters with other small molecule substrates. It has been demonstrated that the extracted FeMo-cofactor and related clusters can reduce substrates like carbon monoxide (CO), cyanide (CN⁻), and carbon dioxide (CO₂) to produce low molecular weight hydrocarbons, ammonia, and carbon monoxide, respectively, using simple divalent lanthanoid reductants. These findings highlight the versatility of the iron-molybdenum cluster in activating and reducing various small molecules.

The reactivity of these synthetic analogues is heavily influenced by several factors, including the ligand environment and the oxidation state of the molybdenum atom. For a molybdenum complex to convert N₂ to NH₃, the molybdenum oxidation state is typically greater than III. mdpi.com The stability and isolation of these synthetic analogues are often dependent on the use of sterically bulky donor ligands. mdpi.com

Table 1: Reactivity of Selected Synthetic Iron-Molybdenum Analogues

Analogue Substrate Product(s) Key Finding
[MoFe₃S₄]³⁺ cubanes Hydrazine (N₂H₄) Ammonia (NH₃) Catalyzes the 2e⁻ reduction of a potential intermediate in nitrogen fixation. mdpi.com
Extracted FeMo-cofactor Carbon Monoxide (CO) Low molecular weight hydrocarbons Demonstrates the cluster's ability to perform C-C bond formation.
Extracted FeMo-cofactor Cyanide (CN⁻) Ammonia (NH₃), Hydrocarbons Shows reduction of both C-N triple bonds and C-C coupling.
Extracted FeMo-cofactor Carbon Dioxide (CO₂) Carbon Monoxide (CO) Exhibits reductive deoxygenation capability.

Spectroscopic Characterization of Model Compounds in Relation to Enzymatic Systems

Spectroscopic techniques are crucial for understanding the electronic structure and bonding within both the native FeMo-co and its synthetic analogues. rsc.org The complexity of the native cofactor, with its numerous metal sites, gives rise to a complex set of spectroscopic responses, making it challenging to correlate this information to specific metal sites within the three-dimensional structure. mit.edu

X-ray Absorption Spectroscopy (XAS) has been a foundational technique in this field. Early Mo K-edge Extended X-ray Absorption Fine Structure (EXAFS) studies on the native protein and the isolated cofactor provided the first structural insights, confirming the presence of a Mo-Fe-S cluster. pnas.org These studies revealed that molybdenum is coordinated by three to four sulfur atoms and two to three iron atoms. pnas.org The molybdenum environments in the free and protein-bound cofactor were found to be nearly identical. pnas.org

Mössbauer spectroscopy, particularly with ⁵⁷Fe, is another powerful tool for probing the iron sites within the cluster. In studies of synthetic models, ⁵⁷Fe Mössbauer spectroscopy has been used to characterize the iron speciation under turnover conditions, providing valuable information on the electronic configuration of intermediates and the mechanism of dinitrogen activation. rsc.org For example, in freeze-quenched reaction mixtures of synthetic iron-nitrogen complexes, Mössbauer spectra have been collected at different time points to track the evolution of iron species during the reaction. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is sensitive to paramagnetic centers and has been instrumental in characterizing the electronic states of the FeMo-co. The resting state of the MoFe protein is EPR active with a spin state of S = 3/2. Different intermediate states formed during the catalytic cycle can be distinguished by their unique EPR signals. For example, the E₀ state has a spin of S = 3/2, while the E₄ state has a spin of S = 1/2, allowing them to be readily distinguished. nih.gov

Advanced techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) provide further details about the interactions between the electron spin and nearby nuclear spins. These methods have been applied to study the Mo nitrogenase under various conditions, including non-Kramers spin systems, which are often encountered in intermediate states of the enzyme. nih.gov

The combination of these spectroscopic methods applied to both the native enzyme and synthetic model compounds has been essential for developing a detailed understanding of the electronic structure of the FeMo-co and how it changes during catalysis. mit.edu

Table 2: Spectroscopic Techniques Used to Characterize Iron-Molybdenum Clusters

Technique Information Obtained Application to FeMo-co and Analogues
X-ray Absorption Spectroscopy (XAS/EXAFS) Local coordination environment of Mo and Fe (bond distances, coordination numbers). pnas.org Provided the first evidence for a Mo-Fe-S cluster and characterized the local geometry around the Mo atom. pnas.org
Mössbauer Spectroscopy (⁵⁷Fe) Oxidation and spin states of iron atoms, magnetic coupling. rsc.orgusu.edu Characterizes the electronic state of individual iron sites and tracks changes during catalysis in both the enzyme and synthetic models. rsc.orgusu.edu
Electron Paramagnetic Resonance (EPR) g-values, spin state of paramagnetic centers. nih.gov Identifies and distinguishes different intermediate states of the FeMo-co during the catalytic cycle based on their unique spin states. nih.gov
ENDOR/ESEEM Hyperfine and quadrupole interactions with nearby nuclei. nih.gov Provides detailed information about the magnetic interactions between the metal cluster and its surrounding atoms, including substrates. nih.gov

Biosynthesis Pathways and Protein Interactions

Enzymatic Assembly of FeMoco

The biosynthesis of the iron-molybdenum cofactor (FeMoco) is a complex process that requires the coordinated action of several proteins. The FeMoco is the catalytic heart of the molybdenum-iron (MoFe) protein of nitrogenase, responsible for the reduction of dinitrogen to ammonia. usu.edu The assembly of this intricate [MoFe₇S₉C-homocitrate] cluster is a fascinating example of biological inorganic chemistry.

The process begins with the synthesis of precursor iron-sulfur clusters. These initial clusters are then sequentially modified and combined to form the final FeMoco. The maturation of the MoFe protein involves the insertion of two distinct metalloclusters: the P-cluster and the FeMoco (also known as the M-cluster). escholarship.org The biosynthesis pathway ensures that these complex and oxygen-sensitive clusters are assembled correctly and delivered to the apo-MoFe protein.

A key step in the assembly process is the formation of an iron-sulfur core, which is then further elaborated with the incorporation of molybdenum and homocitrate. The precise mechanism of how these components are brought together and assembled into the final cluster is an area of active research. It is understood that the process involves a series of scaffold proteins that hold the nascent cluster intermediates and facilitate the addition of subsequent atoms.

Role of Nif Proteins (NifB, NifEN, NifH) in Cofactor Biogenesis

Several "Nif" (nitrogen fixation) proteins play essential roles in the biosynthesis of FeMoco. These proteins act in a coordinated manner to synthesize and insert the cofactor into the catalytic protein.

NifB: This protein is a radical S-adenosylmethionine (SAM) enzyme and is responsible for a key step in the formation of the FeMoco core. NifB catalyzes the synthesis of a complex iron-sulfur cluster, which serves as a precursor for the central part of the FeMoco.

NifEN: This protein complex acts as a scaffold upon which the FeMoco is assembled. The structure of NifEN is homologous to the NifDK protein, which is the final destination for the FeMoco. The precursor cluster synthesized by NifB is transferred to NifEN, where it is further modified. Molybdenum and homocitrate are incorporated into the cluster while it is bound to NifEN.

NifH: This protein is a homodimer that contains a single [Fe₄S₄] cluster and is well-known as the reductase component of the nitrogenase enzyme, responsible for transferring electrons to the MoFe protein (NifDK) during catalysis. escholarship.org In addition to this role, NifH is also crucial for the biosynthesis of FeMoco. It is believed that NifH delivers the electrons necessary for the reductive steps in the assembly of the cofactor on the NifEN scaffold. NifH may also play a role in the insertion of the completed FeMoco into the apo-NifDK protein.

The intricate interplay between these Nif proteins ensures the efficient and correct assembly of the FeMoco, a process that is vital for biological nitrogen fixation.

Table 3: Key Nif Proteins in FeMoco Biosynthesis

Protein Function Key Role in Biosynthesis
NifB Radical SAM enzyme Catalyzes the synthesis of an iron-sulfur precursor cluster for the FeMoco core.
NifEN Scaffold protein Provides the platform for the assembly and maturation of the FeMoco, including the incorporation of Mo and homocitrate.
NifH Reductase Delivers electrons required for the reductive steps of FeMoco assembly on the NifEN scaffold. escholarship.org

Solid State Chemistry and Materials Science of Iron Molybdenum Compounds

Iron-Molybdenum Alloys (Ferromolybdenum)

Ferromolybdenum is an alloy of iron and molybdenum that is a key additive in the production of high-strength and corrosion-resistant steels. acs.orgmet3dp.combritannica.comrockwellalloys.com Beyond its well-established industrial role, ferromolybdenum is a subject of metallurgical research aimed at understanding and developing new materials with tailored properties.

In materials science research, ferromolybdenum is utilized to investigate the fundamental effects of molybdenum on the microstructure and mechanical properties of ferrous alloys. One area of research is in powder metallurgy, where varying ratios of ferromolybdenum are added to steel powders to fabricate sintered compacts. researchgate.net Subsequent analysis of these compacts allows researchers to systematically study the influence of molybdenum concentration on properties such as density, microhardness, and impact toughness. researchgate.netdiva-portal.org These studies have shown that the addition of ferromolybdenum can lead to an increase in density and microhardness. researchgate.net

Molybdenum's role in solid solution strengthening and enhancing the hardenability of iron-based materials is a key focus of this research. researchgate.net It has a relatively small solution hardening effect in iron, which allows for the attainment of higher densities in powder metallurgy products. researchgate.net Furthermore, ferromolybdenum is used in the experimental design of high-entropy alloys. For instance, molybdenum and tungsten have been added to an FeCrNi matrix to study the formation of intermetallic phases and the resulting mechanical properties, such as increased strength and wear resistance at various temperatures. mdpi.com

The study of diffusion is critical to understanding the formation of microstructures and the performance of alloys at elevated temperatures. In the iron-molybdenum system, research has focused on determining interdiffusion coefficients. Electron-probe microanalysis has been employed to measure the diffusion rates of molybdenum in both α-iron (ferrite) and γ-iron (austenite). tandfonline.com Studies covering a range of compositions and temperatures have found that the interdiffusion in the Fe-Mo system is largely independent of concentration within the ranges studied. tandfonline.com

Comparative studies have shown that at any given temperature in either ferrite (B1171679) or austenite, the diffusion coefficient of molybdenum is greater than that of chromium and tungsten in iron. tandfonline.com The activation energies and frequency factors for diffusion have been determined, providing essential data for modeling alloy behavior. For example, the tracer diffusion coefficient of ⁹⁹Mo in α-iron has been determined over a wide temperature range. researchgate.net Research on ternary systems, such as Fe-Cr-Mo, has also been conducted to understand the interactions between alloying elements. researchgate.net These studies have determined both the main and cross-interdiffusion coefficients, revealing, for instance, that the average main interdiffusion coefficient for molybdenum in the α-Fe phase is higher than that for chromium. researchgate.net Additionally, the presence of molybdenum has been shown to slow down the diffusion rate of carbon in face-centered iron. aps.org

Mixed Iron-Molybdenum Oxides (beyond Catalysis)

Mixed iron-molybdenum oxides are a class of compounds with diverse crystal structures and interesting physical properties, including magnetic and electronic phenomena that are actively being researched for applications beyond catalysis.

Fe₂Mo₃O₈ : This compound crystallizes in a hexagonal structure with the polar space group P6₃mc. arxiv.org The structure is characterized by a stacking of honeycomb layers of Fe²⁺ ions along the c-axis. researchgate.net Within these layers, the iron ions occupy two distinct crystallographic sites with tetrahedral and octahedral oxygen coordination. arxiv.org The Mo⁴⁺ ions are located in octahedrally coordinated sites and form spin-singlet trimers, which are not magnetically active. u-tokyo.ac.jp The arrangement of the FeO₄ tetrahedra and FeO₆ octahedra breaks inversion symmetry, leading to a spontaneous ferroelectric polarization along the c-axis. u-tokyo.ac.jp

Sr₂FeMoO₆-δ : This double perovskite has a structure where the B-sites are occupied by iron and molybdenum cations. Depending on the synthesis conditions and the degree of cation ordering, Sr₂FeMoO₆ can exhibit either a cubic (Fm-3m) or a tetragonal (I4/m or I4/mmm) crystal structure. chalcogen.romaterialsproject.org In the idealized ordered structure, the FeO₆ and MoO₆ octahedra alternate in a three-dimensional checkerboard pattern. materialsproject.org However, a degree of "antisite" disorder, where an iron ion occupies a molybdenum site and vice versa, is often present and influences the material's properties. chalcogen.ro X-ray diffraction studies, often analyzed using the Rietveld refinement method, are crucial for determining the lattice parameters, the degree of cation ordering, and the presence of any secondary phases like SrMoO₄. aip.orgresearchgate.netaip.org

Interactive Data Table: Crystallographic Data for Selected Iron-Molybdenum Oxides

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Fe₂Mo₃O₈HexagonalP6₃mc5.775.7710.0590
Sr₂FeMoO₆TetragonalI4/m5.585.587.9090
Sr₂FeMoO₆CubicFm-3m7.897.897.8990
KH₃Fe₂Mo₂O₁₀MonoclinicC2/m9.64486.59467.8563115.95

The electronic and magnetic properties of mixed iron-molybdenum oxides are highly dependent on the valence states of the constituent metal ions and the presence of oxygen vacancies.

In Sr₂FeMoO₆-δ , there has been considerable research to determine the precise oxidation states of iron and molybdenum. X-ray absorption spectroscopy studies have indicated that the Fe ions are predominantly in a high-spin Fe³⁺ (3d⁵) state, while the Mo ions are in a Mo⁵⁺ (4d¹) state. conicet.gov.ar This charge distribution is a result of charge transfer between the metal ions and is influenced by the relative energies of the d-levels and the strength of the metal-oxygen hybridization. conicet.gov.ar The ferrimagnetism in this compound is understood as an antiferromagnetic coupling between the magnetic moments of Fe³⁺ and Mo⁵⁺ ions. chalcogen.ro

Oxygen deficiency (δ) plays a crucial role in modifying the electronic structure and properties of Sr₂FeMoO₆-δ. The creation of oxygen vacancies can alter the valence states of the cations. For instance, the reduction of the material can lead to the formation of Fe²⁺ and Mo⁴⁺ ions. semanticscholar.org These changes in oxidation state, in turn, affect the material's conductivity and magnetic behavior. diva-portal.orgsemanticscholar.orgacs.org The presence of oxygen vacancies can also induce structural distortions and influence the stability of the perovskite structure. semanticscholar.org

For Fe₂Mo₃O₈ , the iron ions are in the Fe²⁺ state, while the molybdenum ions are Mo⁴⁺. arxiv.org The magnetic properties of this compound arise from the ordering of the Fe²⁺ magnetic moments.

Layered Nanocomposites and Intercalation Chemistry

The synthesis of nanocomposites and layered structures containing both iron and molybdenum opens up possibilities for creating materials with novel properties and functionalities.

Research has demonstrated the successful synthesis of layered iron molybdate (B1676688) compounds through hydrothermal methods. An example is KH₃Fe₂Mo₂O₁₀ , which is the first structurally characterized two-dimensional iron molybdate. bohrium.com Its structure is composed of layers built from FeO₆ octahedra and MoO₄ tetrahedra. Chains of edge-sharing FeO₆ octahedra are linked by the MoO₄ tetrahedra to form the layers. bohrium.com

Another area of active research is the creation of nanocomposites that combine iron oxides with molybdenum disulfide (MoS₂), a well-known layered material. Core-shell structures, such as Fe₃O₄@MoS₂ , have been prepared by growing MoS₂ nanosheets on the surface of Fe₃O₄ nanoparticles. acs.orgrsc.org Similarly, MoS₂/Fe@Fe₃O₄ nanocomposites have also been synthesized. jmst.org These composite materials integrate the magnetic properties of the iron oxide core with the layered structure and electronic properties of MoS₂, leading to potential applications in areas like microwave absorption. rsc.orgjmst.org The synthesis of these materials often involves hydrothermal or solvothermal methods, which allow for the controlled growth of the layered structures. rsc.orgresearchgate.net The strong contact between the iron-based nanoparticles and the MoS₂ nanosheets in these composites can lead to synergistic effects that enhance their performance. acs.org While the primary focus of research on these nanocomposites has been on catalytic and microwave absorption applications, their layered nature suggests potential for future investigations into their intercalation chemistry.

Electrochemistry of Iron Molybdenum Systems

Charge Transfer Dynamics at Iron-Molybdenum Interfaces

The electrochemical properties of iron-molybdenum systems are intrinsically linked to the charge transfer dynamics occurring at their interfaces with an electrolyte or other materials. These dynamics are governed by the electronic structures of both iron and molybdenum and their ability to mediate electron transfer processes.

In complex oxide systems like Sr₂Fe₁.₅Mo₀.₅O₆, density functional theory (DFT) studies have revealed that the synergistic interaction between Fe and Mo cations is crucial for surface reactivity mdpi.com. The hybridized states of Fe/Mo–O near the Fermi level play a key role in mediating charge transfer with adsorbed molecules such as CO₂ and H₂O mdpi.com. Bader charge analysis shows that minor electron transfer occurs between the Fe or Mo active sites and adsorbed molecules, indicating a moderate chemical interaction mdpi.com. This charge transfer is fundamental to the catalytic and electrocatalytic applications of these materials.

Studies on covalently bonded iron-molybdenum molecular hybrids have also provided direct evidence of charge-transfer transitions. In these complexes, where organometallic iron fragments and inorganic molybdenum fragments are linked by a conjugated bridge, electronic spectra reveal absorption bands indicative of a charge transfer from the molybdenum-containing donor to the iron-containing acceptor nih.gov. This controlled charge transfer is a key feature being explored in the design of molecular electronic materials.

Furthermore, at the interface between materials like graphene and phosphomolybdate complexes, high-resolution X-ray photoelectron spectroscopy (XPS) has revealed an electron transfer from the graphene to the molybdenum complex nih.gov. This charge transfer results in a p-type doping effect on the graphene, demonstrating how the interface can be engineered to modify the electronic properties of the constituent materials nih.gov. In catalytic systems for ammonia (B1221849) decomposition, it has been observed that pure iron tends to transfer more charge to adsorbed nitrogen compared to cobalt-rich sites in an FeCo alloy, which influences the binding strength and subsequent reaction barriers acs.org.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

A variety of electrochemical techniques are employed to probe the complex behavior of iron-molybdenum systems. Among the most powerful and widely used are Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to investigate the redox behavior of materials. ossila.com By sweeping the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on oxidation and reduction processes. In the study of iron-molybdenum systems, CV is used to identify redox potentials, investigate reaction reversibility, and understand electron transfer kinetics ossila.com. For example, CV has been used to characterize iron-doped molybdenum oxide thin films, where the resulting voltammograms reveal the electrochemical response of the mixed-phase material in an electrolyte like LiClO₄/PC researchgate.net. The shape of the CV curves, including the position and magnitude of anodic and cathodic peaks, can provide insight into how iron doping modifies the electrochemical behavior of the molybdenum oxide researchgate.net.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes and the properties of the electrode-electrolyte interface mdpi.com. It is particularly valuable for studying corrosion and passivation phenomena in Fe-Mo alloys mdpi.comresearchgate.net. By applying a small amplitude AC potential signal over a range of frequencies, an impedance spectrum is generated. This spectrum can be fitted to an equivalent electrical circuit model to quantify parameters such as solution resistance (Rs), charge transfer resistance (Rt or Rct), and capacitance of the surface film (C) mdpi.comresearchgate.net.

For instance, in the analysis of Fe₄₄Cr₁₆Mo₁₆C₁₈B₆ amorphous alloy coatings in HCl solutions, EIS revealed a high charge transfer resistance (Rt) of up to 5789 Ω·cm² in 2M HCl, indicating significant corrosion resistance researchgate.net. The impedance spectra for these coatings were composed of a high-frequency inductive loop and a low-frequency capacitance arc, which can be interpreted using a specific equivalent circuit model to understand the corrosion mechanism researchgate.net. EIS measurements have demonstrated that coatings containing Mo-loaded alumina particles can significantly improve the corrosion resistance of steel, as evidenced by a marked increase in the low-frequency impedance mdpi.com.

The table below presents electrochemical impedance data for an amorphous alloy coating in HCl solutions of varying concentrations.

HCl Concentration (M)Charge Transfer Resistance (Rt) (Ω·cm²)Corrosion Current Density (icorr) (A/cm²)
0.5Not specified1.049 x 10⁻⁵
1.0Not specified1.251 x 10⁻⁵
2.057891.487 x 10⁻⁵

This table is generated based on data from a study on Fe₄₄Cr₁₆Mo₁₆C₁₈B₆ amorphous alloy coatings researchgate.net.

Emerging Research Frontiers in Iron Molybdenum Chemistry

Defect Engineering in Iron-Molybdenum Materials

Defect engineering has emerged as a powerful strategy to modulate the electronic, catalytic, and structural properties of iron-molybdenum materials. By intentionally introducing and controlling defects such as vacancies, interstitials, and substitutional dopants, researchers can create active sites and enhance material performance.

Recent studies have demonstrated that mechanical methods, such as ball-milling, can introduce defects in iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃) catalysts. acs.orgacs.org This process creates MoO₃-enriched amorphous layers and crystalline bulk defects, which have been shown to significantly increase the catalytic activity for the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde. acs.orgacs.org For instance, a ball-milled Fe₂(MoO₄)₃ sample exhibited an ethanol conversion of up to 84% at 300°C, a stark contrast to the less than 5% conversion observed for a well-annealed, defect-poor sample under similar conditions. acs.org

Doping is another key strategy in defect engineering. The introduction of iron into molybdenum-based materials can induce significant changes in their properties. For example, doping iron into molybdenum disulfide (MoS₂) monolayers has been shown to enhance n-type doping and dramatically increase electron mobility, reaching values as high as 37.5 cm² V⁻¹ s⁻¹. acs.org Similarly, iron doping in molybdenum oxide (MoO₂) thin films can stabilize the MoO₂ phase and alter the material's electrical and magnetic properties. aip.org

The targeted creation of defects can be achieved through various synthesis and post-synthesis modification techniques. These methods allow for a degree of control over the type and concentration of defects, thereby enabling the fine-tuning of the material's properties for specific applications.

Table 1: Impact of Defect Engineering on Iron-Molybdenum Materials

MaterialDefect Engineering StrategyObserved EffectsReference
Fe₂(MoO₄)₃Ball-millingCreation of MoO₃-enriched amorphous layers and crystalline bulk defects; significant increase in catalytic activity for ethanol oxidation. acs.orgacs.org
MoS₂Fe dopingEnhanced n-type doping and increased electron mobility. acs.org
MoO₂Fe dopingStabilization of the MoO₂ phase and modification of electrical and magnetic properties. aip.org

Development of Novel Iron-Molybdenum Architectures and Composites

Beyond the atomic scale of defect engineering, significant research efforts are directed towards designing and synthesizing novel iron-molybdenum architectures and composites. These advancements aim to enhance performance by controlling morphology, increasing surface area, and creating synergistic effects between different material components.

One area of focus is the creation of complex three-dimensional (3D) microstructures. For example, monoclinic and orthorhombic Fe₂(MoO₄)₃ microparticles with intricate 3D architectures have been successfully synthesized via a template-free hydrothermal process. nih.gov The morphology and crystal phase of these structures can be controlled by adjusting reaction parameters such as pH, temperature, and time, which in turn influences their magnetic properties. nih.gov

Nanocomposites represent another promising frontier. Iron-molybdenum carbide ((Fe,Mo)₆C) nanocomposites have been developed for high-temperature structural applications. proquest.com These materials, consisting of nanograined carbide dispersions in an iron matrix, are synthesized using methods like spray conversion processing followed by consolidation techniques such as hot pressing. proquest.com Additionally, Fe₂(MoO₄)₃ nanoparticles have been combined with titanium dioxide (TiO₂) to create nano-composites with enhanced photocatalytic activity for the degradation of organic pollutants under visible light. ingentaconnect.comresearchgate.net

Metal-Organic Frameworks (MOFs) containing iron are also being explored as a versatile platform for creating novel materials. semanticscholar.orgmdpi.com These porous, crystalline materials can be designed with high surface areas and tunable pore environments, making them suitable for applications in catalysis and drug delivery. nih.gov While iron-based MOFs are well-established, the incorporation of molybdenum into these frameworks presents an exciting avenue for creating bifunctional materials with unique catalytic or sorption properties.

Table 2: Examples of Novel Iron-Molybdenum Architectures and Composites

Architecture/CompositeSynthesis MethodKey Features and Potential ApplicationsReference
3D Fe₂(MoO₄)₃ MicroparticlesTemplate-free hydrothermal processComplex, phase-pure microstructures with tunable magnetic properties; potential as catalysts. nih.gov
(Fe,Mo)₆C NanocompositesSpray conversion processing and hot pressingHigh volume fraction of nanograined carbide in an iron matrix; suitable for high-temperature structural applications. proquest.com
Fe₂(MoO₄)₃–TiO₂ Nano-compositesOne-pot microwave combustion methodEnhanced photocatalytic activity for the degradation of organic dyes under visible light. ingentaconnect.comresearchgate.net
Iron-Molybdenum Intermetallic AlloysHydro-thermal synthesisNano-structured alloys formed at relatively low temperatures; potential for various industrial applications. mdpi.com

Advanced Spectroscopic Techniques for In-situ and Operando Studies

Understanding the dynamic nature of iron-molybdenum materials, particularly catalysts, under reaction conditions is crucial for establishing structure-activity relationships and designing more efficient systems. Advanced spectroscopic techniques that can probe these materials in-situ (under controlled environments) and operando (while the reaction is occurring) are indispensable tools in this endeavor.

A combination of operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) has been instrumental in studying the structural changes of iron molybdate catalysts during the selective oxidation of methanol (B129727) to formaldehyde (B43269). researchgate.netrsc.org These studies have revealed that under operating conditions, a catalyst initially composed of a mixture of α-MoO₃ and Fe₂(MoO₄)₃ can transform to predominantly Fe₂(MoO₄)₃ as the α-MoO₃ phase volatilizes. researchgate.net In-situ multi-edge XAS, probing both the Mo and Fe K-edges, has provided detailed insights into the redox dynamics, showing the reduction of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂ under reducing conditions and their re-oxidation to the initial state at elevated temperatures. rsc.org

Operando Raman spectroscopy is another powerful technique for investigating these systems. It has been used to monitor the vibrational modes of the catalyst, confirming the disappearance of the α-MoO₃ phase during the methanol oxidation reaction. researchgate.netresearchgate.net Furthermore, operando UV-Raman spectroscopy has been employed to study the oxidative dehydrogenation of propane over Fe₂(MoO₄)₃, revealing subtle changes in the MoO₄ stretching modes that indicate reduction of the molybdate lattice during the reaction. nih.gov

These advanced spectroscopic methods provide a real-time window into the complex structural and electronic transformations that iron-molybdenum materials undergo during operation. The insights gained from these studies are vital for understanding reaction mechanisms, identifying active species, and rationally designing the next generation of high-performance materials.

Table 3: Application of Advanced Spectroscopic Techniques in Iron-Molybdenum Chemistry

TechniqueSystem StudiedKey FindingsReference
Operando XAS and XRDFe₂(MoO₄)₃/MoO₃ catalyst for methanol oxidationObserved the transformation of the catalyst under reaction conditions, with the disappearance of the α-MoO₃ phase. researchgate.net
In-situ multi-edge XAS and XRDIron molybdate catalyst under redox cyclingTracked the phase transformations between Fe₂(MoO₄)₃/MoO₃ and FeMoO₄/MoO₂ during reduction and re-oxidation cycles. rsc.org
Operando Raman SpectroscopyFe₂(MoO₄)₃/MoO₃ catalyst for methanol oxidationConfirmed the disappearance of α-MoO₃ and monitored the stability of the Fe₂(MoO₄)₃ phase. researchgate.netresearchgate.net
Operando UV-Raman SpectroscopyFe₂(MoO₄)₃ catalyst for propane ODHDetected the reduction of the MoO₄ lattice during the catalytic reaction. nih.gov
In-situ XAFS and Raman SpectroscopyMoOₓ/Fe₂O₃ core-shell catalystsFollowed the conversion of amorphous MoOₓ multilayers to MoO₃ and then to Fe₂(MoO₄)₃ during calcination. researchgate.net

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